4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid
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Overview
Description
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid is a complex organic compound that features a morpholine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with thiazole derivatives . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiazole rings can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the morpholine or thiazole rings.
Scientific Research Applications
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]aniline
- [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
- 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL
Uniqueness
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine is unique due to its specific combination of morpholine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
169195-55-5 |
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Molecular Formula |
C11H18ClN3O6S |
Molecular Weight |
355.80 g/mol |
IUPAC Name |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid |
InChI |
InChI=1S/C11H17N3O2S.ClHO4/c1-5-15-6-2-13(1)10-9-17-11(12-10)14-3-7-16-8-4-14;2-1(3,4)5/h9H,1-8H2;(H,2,3,4,5) |
InChI Key |
ZSCLCDLXTPZGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CSC(=N2)N3CCOCC3.OCl(=O)(=O)=O |
Origin of Product |
United States |
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